5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride
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Overview
Description
5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride: is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a methoxy group at the 5-position and a pyrrolidinyl group at the 2-position of the benzo[d]thiazole ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with similar structures, such as those containing a thiazole ring, have been found to have diverse biological activities .
Pharmacokinetics
It is known that heterocyclic compounds, such as those containing an imidazole ring, are highly soluble in water and other polar solvents . This could potentially impact the bioavailability of 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride.
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities .
Action Environment
It is known that the biological activity of compounds can be influenced by various factors, including the spatial orientation of substituents and the stereogenicity of carbons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution of a halogenated benzo[d]thiazole derivative with pyrrolidine.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the benzo[d]thiazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)benzo[d]thiazole: Lacks the methoxy group, which may affect its solubility and biological activity.
5-Methoxybenzo[d]thiazole: Lacks the pyrrolidinyl group, which may influence its interaction with molecular targets.
2-(Morpholin-4-yl)benzo[d]thiazole: Contains a morpholine group instead of a pyrrolidinyl group, potentially altering its chemical and biological properties.
Uniqueness
5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride is unique due to the presence of both the methoxy and pyrrolidinyl groups, which confer specific chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential therapeutic applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
5-methoxy-2-pyrrolidin-1-yl-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.ClH/c1-15-9-4-5-11-10(8-9)13-12(16-11)14-6-2-3-7-14;/h4-5,8H,2-3,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJOGVRNZVOPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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